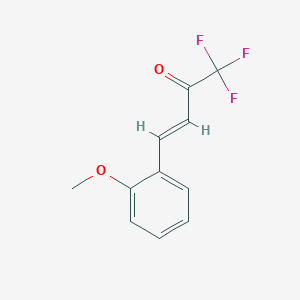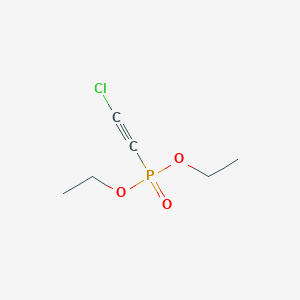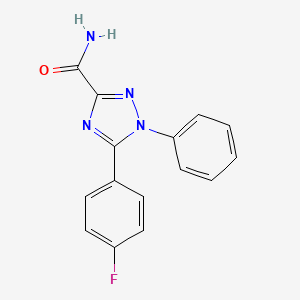
1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one typically involves the reaction of 2-methoxybenzaldehyde with trifluoroacetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-4-(5-fluoro-2-methoxyphenyl)-4-methyl-2-pentanone
- 1,1,1-Trifluoro-4-(2-methoxyphenyl)-butanedione-2,4
Uniqueness
1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one is unique due to its specific combination of trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability, lipophilicity, and reactivity.
Properties
CAS No. |
204708-10-1 |
|---|---|
Molecular Formula |
C11H9F3O2 |
Molecular Weight |
230.18 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoro-4-(2-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H9F3O2/c1-16-9-5-3-2-4-8(9)6-7-10(15)11(12,13)14/h2-7H,1H3/b7-6+ |
InChI Key |
BHUJHRQSOYXICE-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C(F)(F)F |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B14146839.png)
![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)


![4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B14146856.png)

![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)

![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)

![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
![2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14146938.png)
